molecular formula C21H27N3O B589954 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole CAS No. 47448-66-8

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole

Cat. No.: B589954
CAS No.: 47448-66-8
M. Wt: 337.467
InChI Key: UZNJSMFIGONURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of an indazole ring system substituted with a benzyl group and an ether linkage to a diethylamino propyl chain. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Benzylation: The indazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Ether Formation: The benzylated indazole is reacted with 3-chloropropanol to form the ether linkage.

    Amination: Finally, the ether intermediate is reacted with diethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of protein denaturation, anti-inflammatory effects, and potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-((1-Benzyl-1H-indazol-3-yl)oxy)propyl)-N1,N3,N3-trimethylpropane-1,3-diamine
  • 3-((1-Benzyl-1H-indazol-3-yl)oxy)-1,2-propanediol

Uniqueness

1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole is unique due to its specific structural features, such as the diethylamino propyl chain and the ether linkage to the indazole ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-3-23(4-2)15-10-16-25-21-19-13-8-9-14-20(19)24(22-21)17-18-11-6-5-7-12-18/h5-9,11-14H,3-4,10,15-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNJSMFIGONURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676587
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47448-66-8
Record name 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N,N-diethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.